molecular formula C6H11NO2S2 B14673534 L-Alanine, N-[(ethylthio)thioxomethyl]- CAS No. 34101-08-1

L-Alanine, N-[(ethylthio)thioxomethyl]-

Cat. No.: B14673534
CAS No.: 34101-08-1
M. Wt: 193.3 g/mol
InChI Key: WCIZDTOYENGUEG-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine, N-[(ethylthio)thioxomethyl]-: is a derivative of the amino acid alanine, where the amino group is substituted with an ethylthio and thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, N-[(ethylthio)thioxomethyl]- typically involves the reaction of L-alanine with ethylthio and thioxomethyl reagents. One common method includes the reaction of β-alanine with O,S-diethyl carbonodithioate, which results in the formation of sodium N-[(ethylthio)thioxomethyl]-β-alaninate . This intermediate can then be neutralized and cyclized to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve the use of phase transfer catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: L-Alanine, N-[(ethylthio)thioxomethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives.

Scientific Research Applications

Chemistry: L-Alanine, N-[(ethylthio)thioxomethyl]- is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, providing insights into biochemical pathways .

Medicine: Potential medical applications include the development of novel pharmaceuticals. The compound’s unique properties may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In industrial applications, L-Alanine, N-[(ethylthio)thioxomethyl]- can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .

Mechanism of Action

The mechanism of action of L-Alanine, N-[(ethylthio)thioxomethyl]- involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: L-Alanine, N-[(ethylthio)thioxomethyl]- is unique due to its specific combination of functional groups.

Properties

CAS No.

34101-08-1

Molecular Formula

C6H11NO2S2

Molecular Weight

193.3 g/mol

IUPAC Name

(2S)-2-(ethylsulfanylcarbothioylamino)propanoic acid

InChI

InChI=1S/C6H11NO2S2/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1

InChI Key

WCIZDTOYENGUEG-BYPYZUCNSA-N

Isomeric SMILES

CCSC(=S)N[C@@H](C)C(=O)O

Canonical SMILES

CCSC(=S)NC(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.